2,6-Dichloro-3-hydroxyisonicotinaldehyde
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Overview
Description
2,6-Dichloro-3-hydroxyisonicotinaldehyde is a chemical compound with the molecular formula C₆H₃Cl₂NO₂ and a molecular weight of 192.00 g/mol . It is a derivative of isonicotinaldehyde, characterized by the presence of two chlorine atoms and a hydroxyl group on the aromatic ring. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .
Preparation Methods
The synthesis of 2,6-Dichloro-3-hydroxyisonicotinaldehyde typically involves the chlorination of 3-hydroxyisonicotinaldehyde under controlled conditions. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the desired product .
The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
2,6-Dichloro-3-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or carboxylic acid, depending on the oxidizing agent used.
Reduction: The aldehyde group can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate would yield a carboxylic acid, while reduction with sodium borohydride would yield an alcohol .
Scientific Research Applications
2,6-Dichloro-3-hydroxyisonicotinaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-hydroxyisonicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
2,6-Dichloro-3-hydroxyisonicotinaldehyde can be compared to other similar compounds, such as:
2,6-Dichloroisonicotinaldehyde: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Hydroxyisonicotinaldehyde: Lacks the chlorine atoms, resulting in different reactivity and biological activity.
2,6-Dichloro-4-hydroxybenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring, leading to different chemical properties.
The uniqueness of this compound lies in its combination of chlorine atoms and a hydroxyl group on the pyridine ring, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
2,6-dichloro-3-hydroxypyridine-4-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2NO2/c7-4-1-3(2-10)5(11)6(8)9-4/h1-2,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCFBIVANWQGDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376637 |
Source
|
Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185423-26-1 |
Source
|
Record name | 2,6-Dichloro-3-hydroxypyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60376637 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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